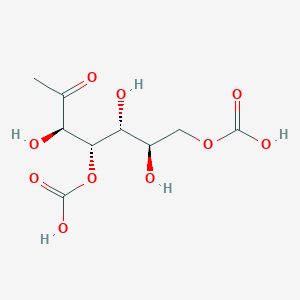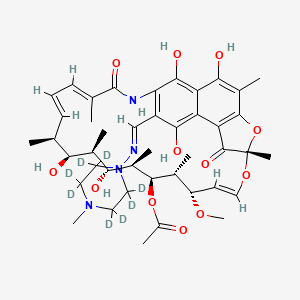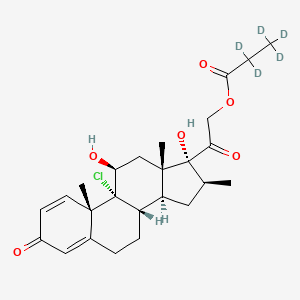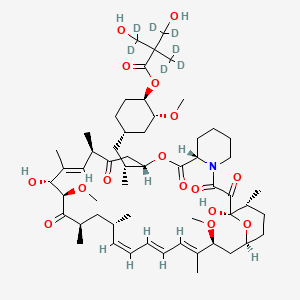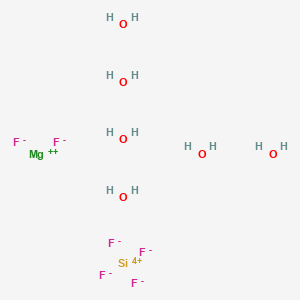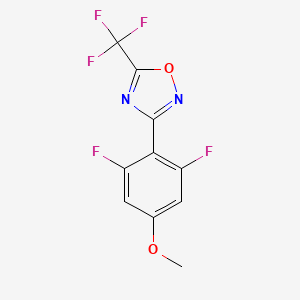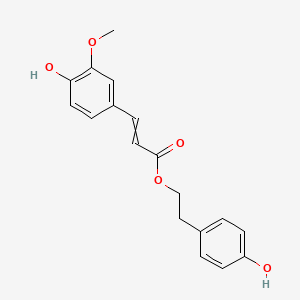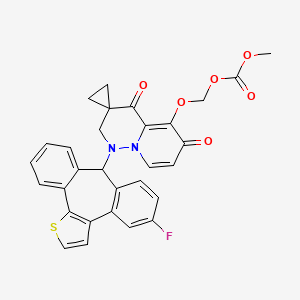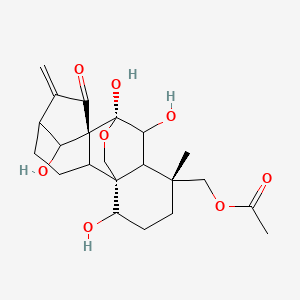
11-Deoxyxerophilusin VI; 19-Acetylxerophilusin III; 3-Deoxyxerophilusin VII
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1S,8R,9S,12R)-9,10,15,18-tetrahydroxy-12-methyl-6-methylidene-7-oxo-17-oxapentacyclo[7621?,?0(1),(1)(1)0(2),?]octadecan-12-yl]methyl acetate is a complex organic compound characterized by its intricate pentacyclic structure This compound is notable for its multiple hydroxyl groups, a methylidene group, and an acetate ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,8R,9S,12R)-9,10,15,18-tetrahydroxy-12-methyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.1?,?.0(1),(1)(1).0(2),?]octadecan-12-yl]methyl acetate typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the Pentacyclic Core: This step involves constructing the pentacyclic framework through a series of cyclization reactions. Reagents such as strong acids or bases, and catalysts like palladium or platinum, may be used.
Introduction of Hydroxyl Groups: Hydroxyl groups are introduced through hydroxylation reactions, often using oxidizing agents like osmium tetroxide or potassium permanganate.
Formation of the Methylidene Group: The methylidene group can be introduced via Wittig or Horner-Wadsworth-Emmons reactions.
Acetylation: The final step involves acetylation of the hydroxyl group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, osmium tetroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as a catalyst in organic reactions due to its unique structure.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural complexity.
Biomolecular Interactions: Studied for its interactions with proteins and nucleic acids.
Medicine
Drug Development: Investigated for its potential as a lead compound in drug discovery.
Therapeutic Agents: Potential use in developing treatments for various diseases.
Industry
Material Science: Used in the development of new materials with unique properties.
Chemical Manufacturing: Employed in the production of specialty chemicals.
Wirkmechanismus
The mechanism by which [(1S,8R,9S,12R)-9,10,15,18-tetrahydroxy-12-methyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.1?,?.0(1),(1)(1).0(2),?]octadecan-12-yl]methyl acetate exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions may involve:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Modulating receptor activity and signaling pathways.
Altering Biomolecular Structures: Affecting the structure and function of proteins and nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(1S,2R,6R,7S,8R,10S,12R,13S)-8,12-Dihydroxy-12-(hydroxymethyl)-2,6-dimethyltetracyclo[11.2.1.0~1,10~.0~2,7~]hexadec-6-yl]methyl 3-methylbutanoate .
- (1S,2S,4R,8R,9S,10Z,12R)-11-{[(3-O-Acetylpentopyranosyl)oxy]methyl}-8-isopropyl-12-methoxy-1,5-dimethyl-15-oxatricyclo[10.2.1.0~4,9~]pentadeca-5,10,13-trien-2-yl (2E)-3-(1-methyl-1H-imidazol-4-yl)acrylate .
Uniqueness
[(1S,8R,9S,12R)-9,10,15,18-tetrahydroxy-12-methyl-6-methylidene-7-oxo-17-oxapentacyclo[7621?,?0(1),(1)(1)0(2),?]octadecan-12-yl]methyl acetate stands out due to its unique pentacyclic structure, multiple hydroxyl groups, and the presence of both a methylidene and an acetate group
Eigenschaften
Molekularformel |
C22H30O8 |
|---|---|
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
[(1S,8R,9S,12R)-9,10,15,18-tetrahydroxy-12-methyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-12-yl]methyl acetate |
InChI |
InChI=1S/C22H30O8/c1-10-12-4-5-13-20-9-30-22(28,21(13,16(10)25)17(12)26)18(27)15(20)19(3,7-6-14(20)24)8-29-11(2)23/h12-15,17-18,24,26-28H,1,4-9H2,2-3H3/t12?,13?,14?,15?,17?,18?,19-,20+,21-,22+/m0/s1 |
InChI-Schlüssel |
WXIZMFKMNALSKU-VKQAUFIMSA-N |
Isomerische SMILES |
CC(=O)OC[C@@]1(CCC([C@]23C1C([C@]([C@]45C2CCC(C4O)C(=C)C5=O)(OC3)O)O)O)C |
Kanonische SMILES |
CC(=O)OCC1(CCC(C23C1C(C(C45C2CCC(C4O)C(=C)C5=O)(OC3)O)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2,7,9,10-Tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-phenylprop-2-enoate](/img/structure/B12428589.png)
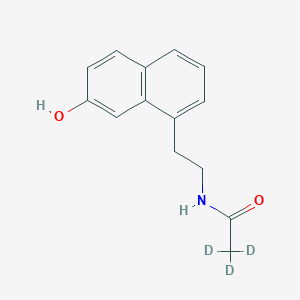
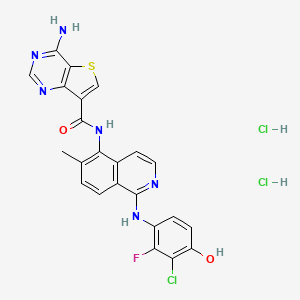
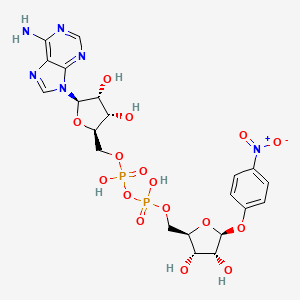
![(2S,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxane-2-carboxylic acid](/img/structure/B12428622.png)
